molecular formula C10H22O3 B12046444 2-(2-tert-Butoxypropoxy)propan-1-ol CAS No. 93981-04-5

2-(2-tert-Butoxypropoxy)propan-1-ol

Cat. No.: B12046444
CAS No.: 93981-04-5
M. Wt: 190.28 g/mol
InChI Key: GYIXQTJAIAZSHP-UHFFFAOYSA-N
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Description

2-(2-tert-Butoxypropoxy)propan-1-ol is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butoxypropoxy)propan-1-ol typically involves the reaction of tert-butyl alcohol with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate and sulfuric acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: The oxidation of this compound typically yields corresponding ketones or aldehydes.

    Reduction: Reduction reactions yield alcohols with lower oxidation states.

    Substitution: Substitution reactions yield halogenated derivatives of the compound.

Scientific Research Applications

2-(2-tert-Butoxypropoxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-tert-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. It can also participate in chemical reactions, forming new compounds through oxidation, reduction, or substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-tert-Butoxypropoxy)propan-1-ol is unique due to its specific tert-butoxypropoxy group, which imparts distinct chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Biological Activity

2-(2-tert-Butoxypropoxy)propan-1-ol, also known as Dipropylene Glycol n-Butyl Ether (DPnB), is a compound with significant industrial applications due to its solvent properties. Its molecular structure, featuring both ether and alcohol functional groups, contributes to its biological activity and potential effectiveness in various applications.

The compound is characterized by:

  • Molecular Formula : C₁₃H₂₈O₃
  • CAS Number : 55934-93-5
  • Physical State : Colorless liquid with a mild odor
  • Solubility : Miscible with water and various organic solvents

These properties make it suitable for use in formulations requiring effective solvation of both polar and non-polar compounds.

Biological Activity Overview

Research into the biological activity of DPnB indicates several potential effects, particularly in the fields of environmental science and toxicology. Key findings include:

  • Toxicological Studies : Limited studies have suggested that DPnB exhibits low toxicity levels, making it a favorable option in formulations that may come into contact with human skin or environmental systems .
  • Dispersant Efficacy : DPnB has been evaluated for its effectiveness as a dispersant in oil spill responses. Its ability to enhance the dispersion of oil in marine environments indicates potential biological interactions with marine organisms .
  • Biodegradation : Research indicates that DPnB is subject to biodegradation in aquatic environments, which is crucial for assessing its environmental impact and persistence .

Case Study 1: Toxicity Assessment

A study conducted on the toxicity of DPnB revealed:

  • Test Organisms : Various aquatic species, including fish and invertebrates.
  • Findings : The compound showed minimal adverse effects at concentrations typically used in industrial applications, supporting its use as a safer alternative to more toxic solvents .

Case Study 2: Environmental Impact

In an assessment of dispersants used during oil spills, DPnB was found to:

  • Improve the breakdown of hydrocarbons in marine environments.
  • Show low bioaccumulation potential, suggesting that it does not significantly accumulate in marine organisms over time .

Research Findings

StudyFocusKey Findings
ToxicityLow toxicity levels observed; safe for industrial use.
Dispersant EfficacyEffective in enhancing oil dispersion; minimal impact on marine life.
BiodegradationRapid biodegradation observed in aquatic environments; low persistence.

Properties

CAS No.

93981-04-5

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol

InChI

InChI=1S/C10H22O3/c1-8(6-11)12-7-9(2)13-10(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

GYIXQTJAIAZSHP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC(C)OC(C)(C)C

Origin of Product

United States

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